4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperazine ring
Preparation Methods
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include dimethylformamide (DMF), acetonitrile, and various catalysts . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include hydrazine hydrate, primary amines, and various oxidizing or reducing agents.
Scientific Research Applications
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
- 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
- 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
- Substituted pyrazolo[1,5-a]pyrimidines
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine lies in its combination of pyrazole, pyrimidine, and piperazine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21N9 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C20H21N9/c1-14-9-15(2)29(26-14)19-10-18(23-13-24-19)27-5-7-28(8-6-27)20-16-3-4-21-11-17(16)22-12-25-20/h3-4,9-13H,5-8H2,1-2H3 |
InChI Key |
VNJNEWBOSHNWDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4C=CN=C5)C |
Origin of Product |
United States |
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